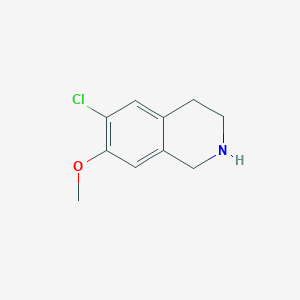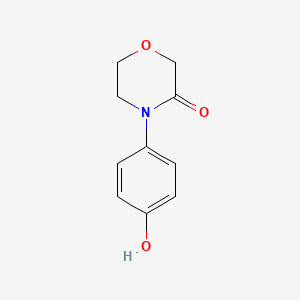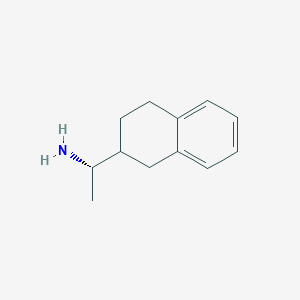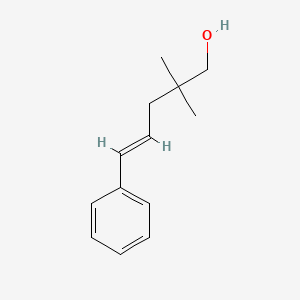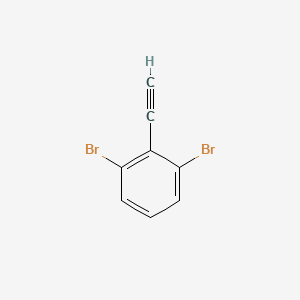
3-Methoxypent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxypent-1-yne is an organic compound belonging to the class of alkynes, characterized by a carbon-carbon triple bond. It contains a methoxy group (-OCH3) attached to a pent-1-yne backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxypent-1-yne can be synthesized through a gold-catalyzed reaction of terminal alkynes with acetals. This method involves the use of cationic gold catalysts bearing bulky ligands, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene 3-1H-benzo[d][1,2,3]triazolyl gold trifluoromethanesulfonate (IPrAu(BTZ-H)OTf). The reaction is typically carried out in ether solvents like tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods involving gold-catalyzed reactions can be scaled up for industrial applications. The use of metal acetylides with electrophiles is another potential method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxypent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted alkynes.
Aplicaciones Científicas De Investigación
3-Methoxypent-1-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxypent-1-yne involves its interaction with molecular targets through its triple bond and methoxy group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparación Con Compuestos Similares
Similar Compounds
1-Hexyne: A linear alkyne with a similar carbon backbone but without the methoxy group.
2-Hexyne: An isomer with the triple bond located at a different position.
3-Hexyne: Another isomer with a different arrangement of carbon atoms.
3-Methylpent-1-yne: A branched alkyne with a methyl group instead of a methoxy group.
Uniqueness
3-Methoxypent-1-yne is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other alkynes. This functional group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
3-methoxypent-1-yne |
InChI |
InChI=1S/C6H10O/c1-4-6(5-2)7-3/h1,6H,5H2,2-3H3 |
Clave InChI |
UNAXZJARXXCLJO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
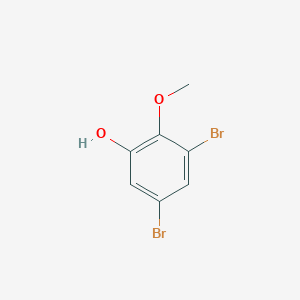
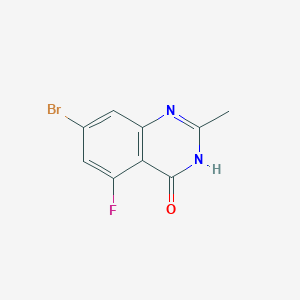
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)

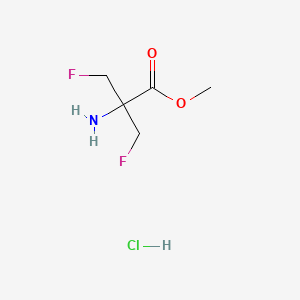

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
